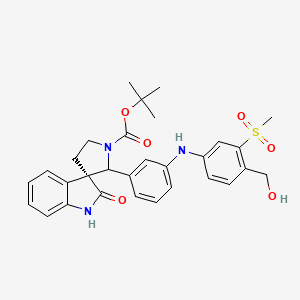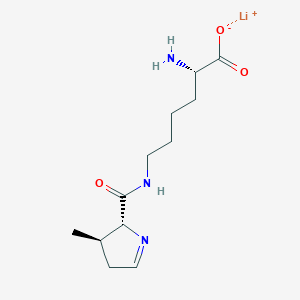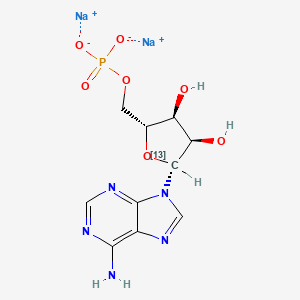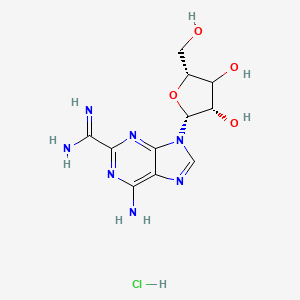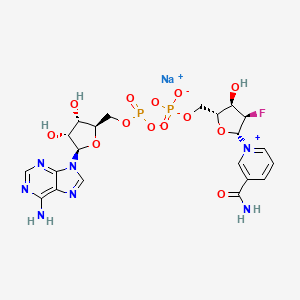
Ara-F-NAD+ (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ara-F-NAD+ (sodium) is an arabino analogue of nicotinamide adenine dinucleotide (NAD+). It is a potent, reversible, and slow-binding inhibitor of the CD38 NADase enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ara-F-NAD+ (sodium) involves the modification of NAD+ by replacing the nicotinamide-connected ribose with 2’-fluoro arabinose . The synthetic route typically includes the following steps:
Preparation of 2’-fluoro arabinose: This involves the fluorination of arabinose.
Coupling with nicotinamide adenine dinucleotide: The 2’-fluoro arabinose is then coupled with nicotinamide adenine dinucleotide under specific reaction conditions to form Ara-F-NAD+.
Industrial Production Methods
Industrial production methods for Ara-F-NAD+ (sodium) are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
Ara-F-NAD+ (sodium) primarily undergoes the following types of reactions:
Inhibition of CD38 NADase: Ara-F-NAD+ (sodium) acts as a slow-binding inhibitor of the CD38 NADase enzyme.
Hydrolysis Resistance: The compound is resistant to hydrolysis, making it stable under various conditions.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving Ara-F-NAD+ (sodium) include:
Fluorinating agents: Used in the preparation of 2’-fluoro arabinose.
Coupling agents: Used in the coupling reaction with nicotinamide adenine dinucleotide.
Major Products Formed
The major product formed from the reactions involving Ara-F-NAD+ (sodium) is the inhibition of the CD38 NADase enzyme, which has significant implications in scientific research .
Wissenschaftliche Forschungsanwendungen
Ara-F-NAD+ (sodium) has a wide range of applications in scientific research, including but not limited to:
Wirkmechanismus
Ara-F-NAD+ (sodium) exerts its effects by inhibiting the CD38 NADase enzyme. This inhibition is reversible and slow-binding, making it a potent inhibitor . The molecular target of Ara-F-NAD+ (sodium) is the CD38 NADase enzyme, which plays a crucial role in NAD+ metabolism. By inhibiting this enzyme, Ara-F-NAD+ (sodium) can modulate various cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Ara-F-NAD+ (sodium) include:
- 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD) .
- 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) .
Uniqueness
Ara-F-NAD+ (sodium) is unique due to its specific inhibition of the CD38 NADase enzyme and its resistance to hydrolysis . This makes it a valuable tool in scientific research for studying NAD+ metabolism and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C21H25FN7NaO13P2 |
|---|---|
Molekulargewicht |
687.4 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26FN7O13P2.Na/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29;/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37);/q;+1/p-1/t10-,11-,12-,14-,15-,16-,20-,21-;/m1./s1 |
InChI-Schlüssel |
LOVZSFARRTXNIE-USDXJYMWSA-M |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


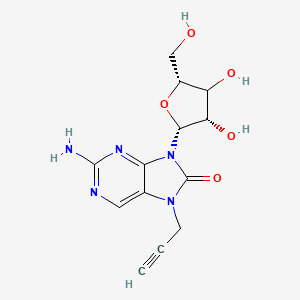
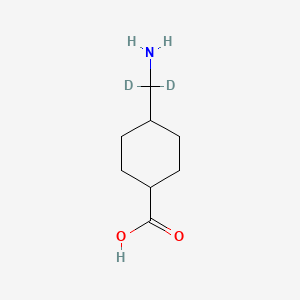
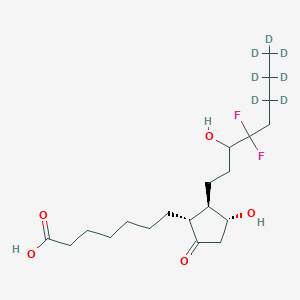
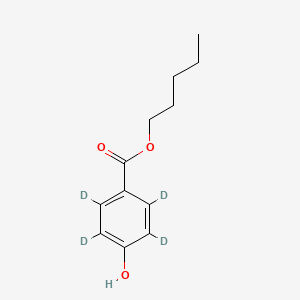
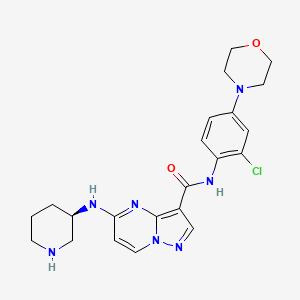
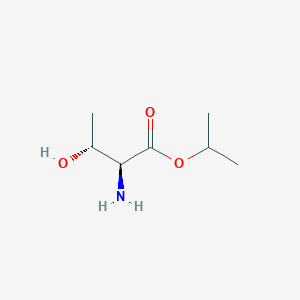
![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
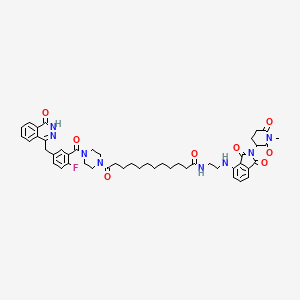
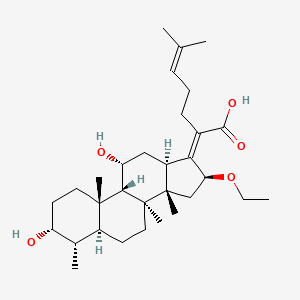
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
